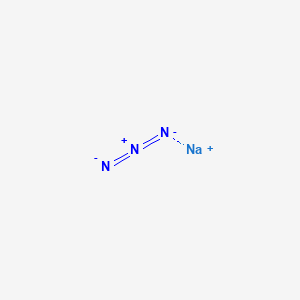

Sodium azide (Na(N3))

概要

説明

Sodium azide is an inorganic compound with the chemical formula NaN3. It appears as a colorless to white crystalline solid and is highly soluble in water. Sodium azide is widely recognized for its use in automobile airbags, where it rapidly decomposes to produce nitrogen gas, inflating the airbag during a collision . Additionally, it is used in the synthesis of other azide compounds and serves as a preservative in laboratory reagents .

準備方法

Sodium azide is commonly synthesized through the Wislicenus process, which involves two main steps in liquid ammonia . In the first step, metallic sodium reacts with ammonia to form sodium amide: [ 2 \text{Na} + 2 \text{NH}_3 \rightarrow 2 \text{NaNH}_2 + \text{H}_2 ] In the second step, sodium amide reacts with nitrous oxide to produce sodium azide: [ 2 \text{NaNH}_2 + \text{N}_2\text{O} \rightarrow \text{NaN}_3 + \text{NaOH} + \text{NH}_3 ]

化学反応の分析

Sodium azide undergoes various types of chemical reactions, including:

Decomposition: When heated, sodium azide decomposes to form sodium and nitrogen gas[ 2 \text{NaN}_3 \rightarrow 2 \text{Na} + 3 \text{N}_2 ]

Reaction with Acids: Sodium azide reacts with strong acids to produce hydrazoic acid (HN3), which is highly toxic[ \text{H}^+ + \text{N}_3^- \rightarrow \text{HN}_3 ]

Nucleophilic Substitution: The azide ion (N3^-) is a strong nucleophile and can participate in nucleophilic substitution reactions with alkyl halides to form alkyl azides.

科学的研究の応用

作用機序

Sodium azide exerts its effects primarily by inhibiting cytochrome oxidase, an enzyme involved in the electron transport chain of cellular respiration. By binding to the iron in the heme cofactor of cytochrome oxidase, sodium azide disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production . This can result in cellular apoptosis, particularly in neurons .

類似化合物との比較

Sodium azide is similar to other azide compounds, such as potassium azide (KN3) and ammonium azide (NH4N3). sodium azide is unique in its widespread use in airbags and its role as a preservative in laboratory reagents . Other similar compounds include:

Potassium Azide (KN3): Used in similar applications but less common than sodium azide.

Ammonium Azide (NH4N3): Used in explosives and propellants.

Magnesium Azide (Mg(N3)2): Used in specialized applications in the chemical industry.

Sodium azide’s unique properties and applications make it a valuable compound in various fields of science and industry.

特性

分子式 |

N3Na |

|---|---|

分子量 |

65.010 g/mol |

IUPAC名 |

sodium;azide |

InChI |

InChI=1S/N3.Na/c1-3-2;/q-1;+1 |

InChIキー |

PXIPVTKHYLBLMZ-UHFFFAOYSA-N |

正規SMILES |

[N-]=[N+]=[N-].[Na+] |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B8804549.png)

![4-[(1H-benzimidazol-2-ylmethyl)thio]quinazoline](/img/structure/B8804554.png)

![4-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B8804605.png)

![2-(2-Chloropyridin-3-YL)-5,6-difluoro-1H-benzo[D]imidazole](/img/structure/B8804613.png)

![7-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8804624.png)